

6-Cyano-2-naphthyl trifluoromethanesulfonate chemical properties

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Compound of Interest

Compound Name: 6-Cyano-2-naphthyl
trifluoromethanesulfonate

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An In-Depth Technical Guide to **6-Cyano-2-naphthyl Trifluoromethanesulfonate**

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Abstract

This technical guide provides a comprehensive overview of **6-Cyano-2-naphthyl trifluoromethanesulfonate**, a versatile and highly reactive building block in modern organic synthesis. We will delve into its core chemical and physical properties, established synthesis protocols, and its pivotal role as a precursor in advanced applications, particularly in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique reactivity to construct complex molecular architectures.

Core Compound Profile and Physicochemical Properties

6-Cyano-2-naphthyl trifluoromethanesulfonate, often referred to as a naphthyl triflate, is an aromatic compound distinguished by two key functional groups: a nitrile (-CN) and a trifluoromethanesulfonate (-OTf) group attached to a naphthalene core. The triflate group is one of the most effective leaving groups known in organic chemistry, rendering the C2 position of the naphthalene ring highly susceptible to nucleophilic attack and, most importantly, oxidative addition in catalytic cycles. This high reactivity is the cornerstone of its utility.

The presence of the electron-withdrawing cyano group further influences the electronic properties of the aromatic system, impacting its reactivity in coupling reactions. The nitrile group also serves as a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups like amidines.^[1]

Chemical Structure

Caption: Chemical structure of **6-Cyano-2-naphthyl trifluoromethanesulfonate**.

Key Identifiers and Properties

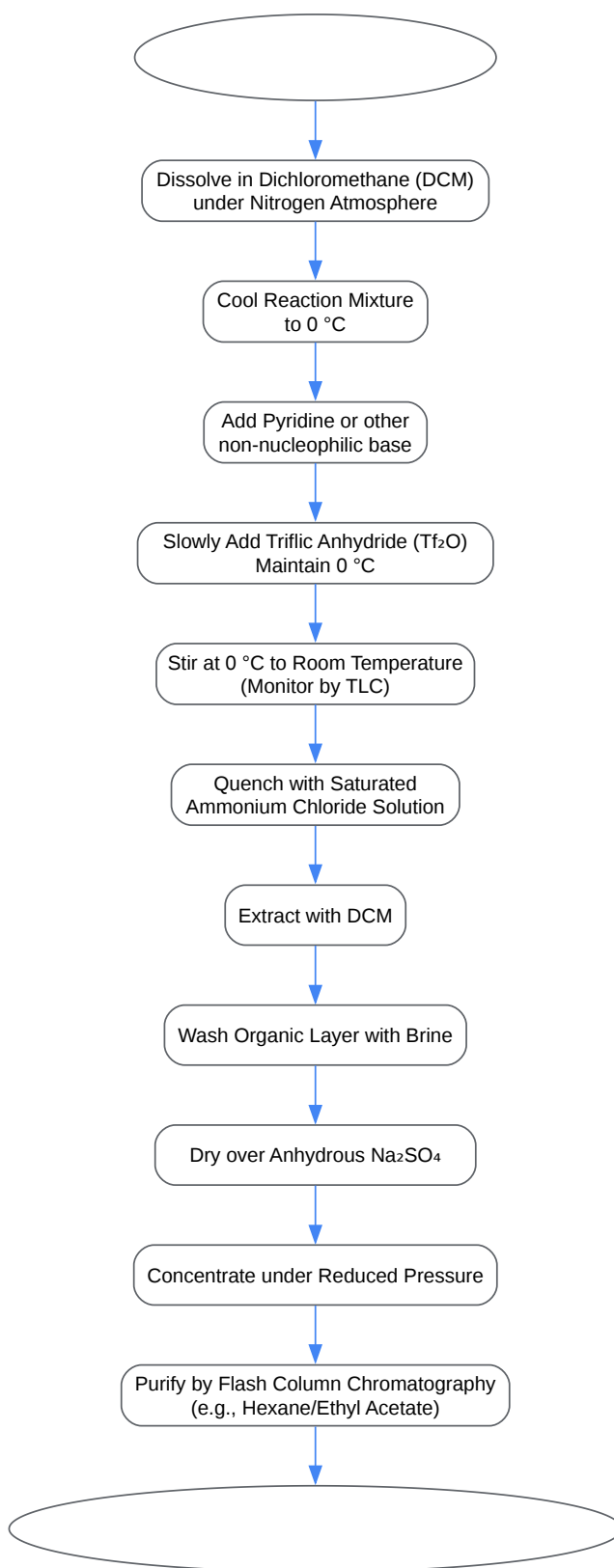
The fundamental properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
CAS Number	145369-29-5	^[2] ^[3]
Molecular Formula	C ₁₂ H ₆ F ₃ NO ₃ S	^[2] ^[3] ^[4]
Molecular Weight	301.25 g/mol	^[2]
Appearance	Typically a white to off-white or brown solid/crystalline powder.	^[5]
Storage Conditions	Sealed in a dry place at room temperature.	^[6]
Primary Hazard	Irritant	^[2]

Synthesis Protocol

The standard synthesis of **6-Cyano-2-naphthyl trifluoromethanesulfonate** originates from its corresponding phenol, 6-Cyano-2-naphthol. The critical transformation is the conversion of the hydroxyl group to the triflate group. This is typically achieved by reaction with a strong electrophilic triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.

Synthesis Workflow Diagram



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Caption: Experimental workflow for the synthesis of **6-Cyano-2-naphthyl trifluoromethanesulfonate**.

Step-by-Step Synthesis Methodology

Causality: The following protocol is designed for efficiency and purity. The use of an inert nitrogen atmosphere and anhydrous solvents is critical because triflic anhydride is highly reactive towards water. Pyridine acts as a base to scavenge the triflic acid formed during the reaction, preventing side reactions. The reaction is performed at 0 °C to control the exothermic reaction rate.

- **Preparation:** In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1.0 equivalent of 6-Cyano-2-naphthol in anhydrous dichloromethane (DCM).
- **Base Addition:** Cool the solution to 0 °C using an ice bath. Add 1.2 to 1.5 equivalents of pyridine (or another suitable base like 2,6-lutidine) dropwise.
- **Triflation:** Slowly add 1.1 to 1.2 equivalents of trifluoromethanesulfonic anhydride (Tf₂O) to the stirred solution via syringe, ensuring the internal temperature remains below 5 °C.
- **Reaction:** Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
- **Workup:** Once complete, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- **Isolation:** Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **6-Cyano-2-naphthyl trifluoromethanesulfonate**.

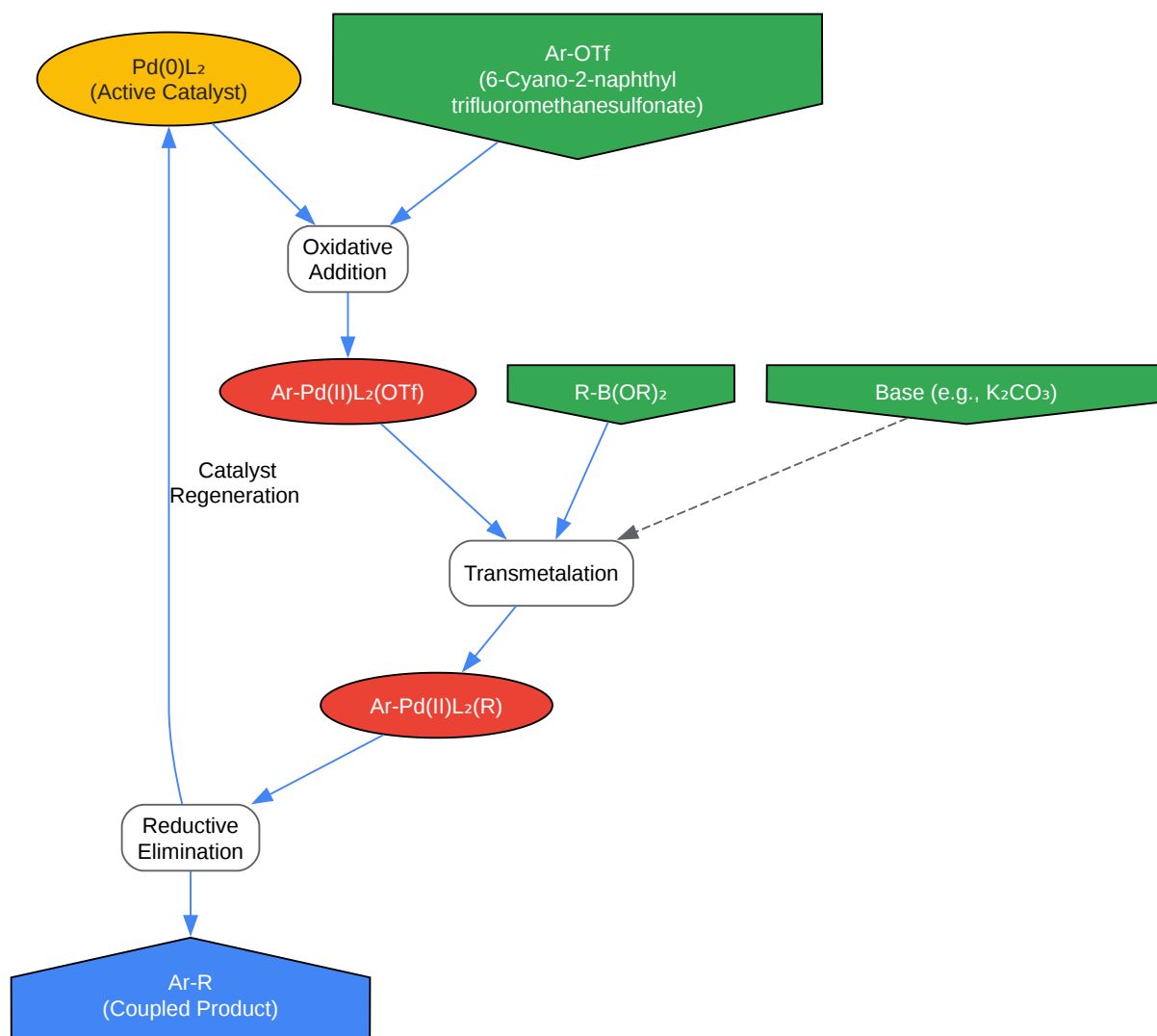
Reactivity and Core Applications in Synthesis

The synthetic power of **6-Cyano-2-naphthyl trifluoromethanesulfonate** stems from the triflate group's exceptional ability to function as a leaving group. This makes the compound an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds.[5][7]

Role in Palladium-Catalyzed Cross-Coupling

Aryl triflates are often used as substitutes for aryl halides in reactions like Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. Their high reactivity can lead to milder reaction conditions and broader substrate scope compared to the corresponding chlorides or even bromides.[8]

The general catalytic cycle for a Suzuki coupling, a common application, is illustrative:



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Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

- **Oxidative Addition:** The cycle begins with the insertion of the low-valent Pd(0) catalyst into the carbon-oxygen bond of the triflate, forming a high-valent Pd(II) complex.
- **Transmetalation:** A nucleophilic organoboron reagent (in Suzuki coupling) transfers its organic group to the palladium center, displacing the triflate. This step is typically facilitated by a base.
- **Reductive Elimination:** The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

This reactivity makes **6-Cyano-2-naphthyl trifluoromethanesulfonate** a valuable intermediate for synthesizing complex biaryls, functionalized aromatic compounds, and precursors to pharmaceuticals and advanced materials.^[9]

Safety, Handling, and Storage

Proper handling of **6-Cyano-2-naphthyl trifluoromethanesulfonate** is essential due to its reactivity and potential hazards.

Hazard Profile

- **Primary Hazards:** Classified as an irritant.^[2] It may cause skin, eye, and respiratory irritation.^[10]
- **Reactivity Hazards:** As with many triflates and their precursors, it may be corrosive. The compound is sensitive to moisture and strong acids.^{[11][12]} Thermal decomposition can release hazardous vapors, including oxides of carbon, nitrogen, sulfur, and hydrogen fluoride.^[11]

Recommended Handling Procedures

- **Engineering Controls:** Always handle in a well-ventilated area, preferably within a chemical fume hood.^[10]
- **Personal Protective Equipment (PPE):**

- Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[13]
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[10][13]
- Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.
- Safe Handling Practices: Avoid formation of dust and aerosols.[13] Wash hands thoroughly after handling.[10]

Storage Guidelines

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10]
- Incompatibilities: Keep away from strong oxidizing agents and strong acids.[11]

Conclusion

6-Cyano-2-naphthyl trifluoromethanesulfonate is a powerful and versatile reagent in organic synthesis. Its value is anchored by the exceptional leaving group ability of the triflate moiety, which enables a wide range of palladium-catalyzed cross-coupling reactions under mild conditions. The presence of a synthetically malleable cyano group further enhances its utility, positioning it as a key building block for the efficient construction of complex molecules in pharmaceutical discovery and materials science. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its reactivity.

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